molecular formula C23H21NO2 B1163917 JWH-073 N-(2-hydroxybutyl) metabolite

JWH-073 N-(2-hydroxybutyl) metabolite

Cat. No.: B1163917
M. Wt: 343.4
InChI Key: ISBQGIMPMGWASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The JWH-073 N-(2-hydroxybutyl) metabolite is a key mono-hydroxylated analog of the synthetic cannabinoid JWH-073 and is an important analytical reference standard for researchers. This compound is part of the naphthoylindole family and acts as a cannabinoid receptor agonist. JWH-073 itself is a full agonist at both the CB1 and CB2 cannabinoid receptors, with a binding affinity for the CB1 receptor approximately five times greater than for the CB2 receptor . Research indicates that monohydroxylated metabolites of JWH-073 can retain significant affinity for the CB1 receptor and exhibit complex pharmacological activities, ranging from neutral antagonism to partial agonism . This makes them crucial for studying the full pharmacological and toxicological profile of the parent compound. The primary application of this metabolite is in the field of forensic and clinical toxicology. It is used as a high-quality reference material for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), aimed at detecting and quantifying synthetic cannabinoid use . Studies monitoring urinary metabolites of JWH-073 in legal cases rely on such reference standards to accurately identify intake, with the N-alkyl hydroxy metabolites serving as important biomarkers . This product is certified as a For Research Use Only (RUO) material. It is strictly for use in laboratory research and analytical applications. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for any form of personal consumption.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4

IUPAC Name

[1-(2-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H21NO2/c1-2-17(25)14-24-15-21(19-11-5-6-13-22(19)24)23(26)20-12-7-9-16-8-3-4-10-18(16)20/h3-13,15,17,25H,2,14H2,1H3

InChI Key

ISBQGIMPMGWASY-UHFFFAOYSA-N

SMILES

CCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O

Synonyms

(1-(2-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Comparison with Similar Compounds

JWH-073 vs. JWH-018 Metabolites

  • JWH-073 Metabolites :

    • Primary metabolites include N-(2-hydroxybutyl), N-(3-hydroxybutyl), and N-(4-hydroxybutyl) isomers, alongside the N-carboxybutyl derivative .
    • The N-(2-hydroxybutyl) metabolite is a major urinary marker, often co-detected with the carboxybutyl metabolite .
  • JWH-018 Metabolites: Dominant metabolites are N-(4-hydroxypentyl) and N-pentanoic acid derivatives . Unlike JWH-073, JWH-018 undergoes ω-hydroxylation (terminal carbon oxidation), leading to pentyl-chain modifications .

Key Difference : JWH-073’s shorter N-alkyl side chain (butyl vs. pentyl) results in hydroxylation at the ω-1 position (2-hydroxybutyl), whereas JWH-018’s longer chain facilitates ω-hydroxylation (4-hydroxypentyl) .

Comparison with AM-2201 Metabolites

  • AM-2201 Metabolites :
    • Include dihydrodiol (Mc25) and JWH-073-like metabolites (Mc47) in C. elegans models, but these are low-abundance in humans .
    • Primary human metabolites resemble JWH-018 derivatives (e.g., JWH-018 N-(5-hydroxypentyl)), indicating shared oxidative pathways with JWH-018 but divergent from JWH-073 .

Key Insight : Species-specific metabolic variations (e.g., C. elegans vs. human hepatocytes) underscore the importance of human-focused studies for accurate biomarker identification .

Pharmacological Activity and Receptor Interactions

Binding Affinity and Signaling Efficiency

  • JWH-073 N-(2-hydroxybutyl) Metabolite: Exhibits nanomolar affinity for CB2 receptors (Ki ≈ 96 nM) but 10-fold lower than parent JWH-073 . Retains equipotent adenylyl cyclase (AC) inhibition despite reduced receptor occupancy, suggesting enhanced signaling efficiency .
  • JWH-018 Metabolites :

    • JWH-018 N-(5-hydroxypentyl) metabolite shows similar CB2R affinity to JWH-073-M5 but requires higher receptor occupancy for AC inhibition .

Analytical Detection and Cross-Reactivity

  • Immunoassay Cross-Reactivity: JWH-073 N-carboxybutyl metabolite is detected effectively by commercial kits (e.g., Immunalysis MKT-1030), while structural analogs like JWH-250 exhibit low cross-reactivity . 2D molecular similarity analysis confirms distinct metabolic profiles between JWH-073 and THC-like compounds, minimizing false positives .

Key Application: Hydroxybutyl metabolites are prioritized in urine screening due to their stability and diagnostic specificity .

Data Tables: Comparative Metabolite Profiles

Table 1. Major Metabolites of JWH-073 and Analogous Compounds

Compound Primary Metabolites Metabolic Pathway Key Receptor Affinity (CB2R Ki)
JWH-073 N-(2-hydroxybutyl), N-carboxybutyl ω-1 hydroxylation, oxidation 96.0 nM (M5 metabolite)
JWH-018 N-(4-hydroxypentyl), N-pentanoic acid ω-hydroxylation, oxidation 28.5 nM (M5 metabolite)
AM-2201 JWH-018-like metabolites, dihydrodiol Oxidative defluorination Not reported
RCS-4 N-depentylated, sulfated derivatives Conjugation Retains CB1/CB2 activity

Preparation Methods

Metabolic Incubation Protocol

  • Microsome Preparation : Liver microsomes are isolated via differential centrifugation and resuspended in phosphate buffer (pH 7.4) containing NADPH-regenerating systems to sustain enzymatic activity.

  • Substrate Addition : JWH-073 is dissolved in dimethyl sulfoxide (DMSO) and added to the microsomal suspension at a final concentration of 10–50 µM.

  • Incubation : The mixture is incubated at 37°C for 60–120 minutes, with agitation to ensure homogeneity.

  • Reaction Termination : The reaction is halted by adding ice-cold acetonitrile, followed by centrifugation to precipitate proteins.

Analytical Confirmation

The metabolite is quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS). Key parameters include:

  • Chromatographic Conditions : A C18 column with a gradient of methanol and water (0.1% formic acid) achieves optimal separation.

  • Mass Transitions : The metabolite is detected using the transition m/z 344 → 127 and 155, with a retention time of 8.67 minutes (Table 1).

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (Q1)m/z 344
Product Ions (Q3)m/z 127, 155
Collision Energy-26 V (127), -44 V (155)
Retention Time8.67 minutes

Chemical Synthesis and Purification

Chemical synthesis offers a scalable alternative to in vitro methods, enabling large-scale production of this compound. A patented approach for synthesizing analogous cannabinoid metabolites involves functionalizing the N-alkyl chain through oxidation and subsequent purification.

Synthetic Pathway

  • Oxidation of JWH-073 : The N-pentyl chain of JWH-073 is selectively oxidized at the second carbon using a transition metal catalyst (e.g., ruthenium oxide) in an aqueous acidic medium.

  • Intermediate Isolation : The crude product is extracted with ethyl acetate and concentrated under reduced pressure.

  • Chromatographic Purification : Silica gel chromatography with a hexane/ethyl acetate (7:3) gradient removes impurities, yielding the metabolite as a solid.

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 13C NMR (CD3OD) : Peaks at δ 23.2 (CH2-OH), 30.59 (N-CH2), and 65.54 (C-OH) verify hydroxylation at the second carbon of the butyl chain.

PropertyValue
Molecular FormulaC23H21NO2
Molecular Weight343.4 g/mol
Solubility>10 mM in DMSO
Storage Conditions-20°C (short-term), -80°C (long-term)

Analytical Characterization Techniques

Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS remains the gold standard for metabolite identification. The metabolite’s ionization in negative mode produces a dominant [M-H]⁻ ion at m/z 344, with characteristic fragments at m/z 127 (indole moiety) and 155 (naphthoyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectra reveal distinct signals for the hydroxylated butyl chain (δ 65.54) and aromatic carbons (δ 125.55–156.53), confirming regioselective oxidation.

Challenges and Considerations

  • Purity Assessment : Trace impurities from incomplete oxidation or side reactions necessitate rigorous chromatographic purification.

  • Stability : The metabolite is prone to degradation under acidic or basic conditions, requiring neutral pH buffers during storage.

  • Enzymatic Variability : Inter-species differences in CYP activity may alter metabolite yields in in vitro studies .

Q & A

Q. Table 1: Reference Standards for this compound

Product IDMatrixConcentrationSource
JWH-1432-0.1LMMethanol0.1 mg/mLLipomed
JWH-1432-1LMMethanol1.0 mg/mLLipomed
Cerilliant®Methanol (CRM)100 μg/mL

Basic: What metabolic pathways produce this compound?

Methodological Answer:
The metabolite is formed via ω-hydroxylation of the N-alkyl side chain of JWH-073, mediated by cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4). Key steps:

  • In Vitro Confirmation: Incubate JWH-073 with human liver microsomes (HLMs) and NADPH cofactors. Analyze metabolites using LC-HRMS .
  • Positional Isomers: Distinguish between 2-, 3-, and 4-hydroxybutyl isomers using chromatographic separation (e.g., UPLC with C18 columns) .
  • Urinary Excretion: The hydroxybutyl metabolite is glucuronidated before renal excretion, requiring enzymatic hydrolysis for detection .

Advanced: How should researchers design in vitro experiments to study enzymatic formation and kinetics of this metabolite?

Methodological Answer:
Experimental Design:

  • Enzyme Source: Use pooled HLMs or recombinant CYP isoforms (e.g., CYP2C9) .
  • Incubation Conditions: Optimize pH (7.4), temperature (37°C), and incubation time (30–60 min) with NADPH regeneration systems .
  • Kinetic Analysis: Measure metabolite formation at varying substrate concentrations (0.1–100 μM) to calculate VmaxV_{max} and KmK_m .
  • Inhibition Studies: Include CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme contributions .

Data Interpretation:

  • Use Michaelis-Menten models to derive catalytic efficiency.
  • Compare isomer ratios (2- vs. 3-hydroxybutyl) across enzyme isoforms to identify regioselectivity .

Advanced: How to resolve contradictions when this compound is detected in urine without parent compound in blood?

Methodological Answer:
Possible Explanations:

Alternative Metabolic Pathways: JWH-018 may undergo decarboxylation to form JWH-073 metabolites indirectly .

Sensitivity Limits: Parent compound concentrations in blood may fall below detection thresholds (e.g., <0.1 ng/mL) due to rapid clearance .

Methodological Solutions:

  • Expand Testing: Include JWH-018 and JWH-073 metabolites (e.g., carboxybutyl) in the panel to trace origin .
  • Enhance Sensitivity: Use high-resolution MS (HRMS) with lower limits of quantification (LLOQ < 0.05 ng/mL) .

Advanced: What are the pharmacological implications of this compound’s CB receptor interactions?

Methodological Answer:

  • Binding Affinity: While the metabolite has lower CB1 affinity (KiK_i ~96 nM) than JWH-073 (KiK_i ~9 nM), it retains partial agonist activity at CB1 and CB2 receptors .
  • Functional Assays:
    • cAMP Modulation: Use transfected HEK-293 cells expressing CB1/CB2 receptors to measure inhibition of forskolin-induced cAMP production .
    • Behavioral Studies: Administer metabolite in rodent models to assess hyperphagia or catalepsy; compare effects to parent compound .

Key Finding: The metabolite may contribute to prolonged psychoactive effects due to additive receptor activation, even at lower concentrations .

Advanced: What challenges arise in differentiating positional isomers of hydroxybutyl metabolites, and how are they addressed?

Methodological Answer:
Challenges:

  • Similar mass spectra and retention times for 2-, 3-, and 4-hydroxybutyl isomers .
  • Cross-reactivity in immunoassays.

Solutions:

  • Chromatographic Separation: Use UPLC with C18 columns (e.g., 1.7 μm particles) and gradient elution (e.g., 5–95% acetonitrile in 10 min) .
  • MS/MS Fragmentation: Monitor diagnostic ions (e.g., m/z 343 → 127 for 2-hydroxybutyl vs. m/z 343 → 155 for 4-hydroxybutyl) .
  • Synthesis of Isomer-Specific Standards: Reference materials (e.g., JWH-1432 for 2-hydroxybutyl; JWH-1443 for 3-hydroxybutyl) enable precise identification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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JWH-073 N-(2-hydroxybutyl) metabolite
Reactant of Route 2
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JWH-073 N-(2-hydroxybutyl) metabolite

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